Levonorgestrel-4beta,5-oxide is classified as a synthetic progestin. It is derived from levonorgestrel, which itself is a 19-nortestosterone derivative. Levonorgestrel is primarily used in hormonal contraceptives and emergency contraception. The compound can be found in various formulations, including oral tablets and intrauterine devices (IUDs) .
The synthesis of levonorgestrel-4beta,5-oxide typically involves several steps that modify the parent compound, levonorgestrel. One common method utilizes oxidation reactions to introduce the oxide group at the 4beta and 5 positions of the steroid structure.
These synthetic routes are designed to achieve high stereoselectivity and yield while minimizing side reactions .
Levonorgestrel-4beta,5-oxide retains the core structure of levonorgestrel but features an additional oxide group at the 4beta and 5 positions.
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the stereochemistry and spatial orientation .
Levonorgestrel-4beta,5-oxide participates in various chemical reactions typical for steroid derivatives:
These reactions are essential for understanding how modifications can affect the compound's efficacy and safety profiles .
Levonorgestrel-4beta,5-oxide exerts its biological effects primarily through its interaction with progesterone receptors in target tissues:
Levonorgestrel-4beta,5-oxide exhibits several notable physical and chemical properties:
The melting point and specific rotation can also provide insights into its purity and identity .
Levonorgestrel-4beta,5-oxide has significant applications in reproductive health:
The ongoing research into its analogs may lead to new formulations with improved efficacy or fewer side effects .
Levonorgestrel-4β,5-oxide (CAS: 51267-63-1) is defined by the IUPAC name Norethisterone-4β,5β-epoxide, reflecting its bicyclic epoxide moiety and stereospecific configuration. Its molecular formula is C₂₀H₂₆O₃, with a monoisotopic mass of 314.188 g/mol [2]. The systematic name denotes:
Structural isomerism arises from:
Table 1: Molecular Identity Comparison
Property | Levonorgestrel-4β,5-oxide | Levonorgestrel |
---|---|---|
Molecular Formula | C₂₀H₂₆O₃ | C₂₁H₂₈O₂ |
Exact Mass | 314.188 g/mol | 312.209 g/mol |
CAS Registry | 51267-63-1 | 797-63-7 |
Key Functional Groups | 4β,5β-Epoxide, 17α-ethynyl | Δ⁴-3-ketone, 17α-ethynyl |
Levonorgestrel-4β,5-oxide is an oxidative derivative where levonorgestrel’s Δ⁴ double bond undergoes epoxidation. Critical differences include:
The 4β,5β-epoxide designation confirms:
This configuration confers rigidity, limiting conformational transitions essential for receptor binding. NMR studies (particularly ¹H-¹H coupling constants) would reveal constrained rotation about the C5-C10 bond, contrasting with levonorgestrel’s mobile A-ring [5] [7].
Synthesis and Characterization of Levonorgestrel-4beta,5-oxide
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7